molecular formula C7H3Br2FO2 B8228262 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde

3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde

Cat. No.: B8228262
M. Wt: 297.90 g/mol
InChI Key: VUVZWDHWJRDZMJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde (CAS 2426639-91-8) is a multifunctional halogenated benzaldehyde derivative serving as a critical synthetic intermediate in advanced organic and medicinal chemistry research . Its molecular formula is C 7 H 3 Br 2 FO 2 , with a molecular weight of 297.90 g/mol . This compound is characterized by the presence of two bromine atoms and one fluorine atom strategically positioned on the benzaldehyde ring, alongside reactive aldehyde and phenolic hydroxyl functional groups . This unique structure makes it a valuable scaffold for constructing complex molecules, particularly in pharmaceutical development for creating targeted therapies that require high binding affinity to biological targets like enzymes and receptors . In practice, researchers utilize this compound primarily as a key building block for the synthesis of more complex chemical entities . The aldehyde group is highly amenable to condensation and nucleophilic addition reactions, allowing for the facile introduction of the core substituted benzene ring into larger molecular architectures. Predicted physical properties include a boiling point of 271.2±35.0 °C and a density of 2.188±0.06 g/cm³ . To maintain stability and purity, the compound requires careful cold-chain transportation and storage in an inert atmosphere at 2-8°C . As a precaution, this material has associated hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation); researchers should handle it with appropriate personal protective equipment, including gloves and eye protection . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-fluoro-4-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-1-3(2-11)6(10)5(9)7(4)12/h1-2,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVZWDHWJRDZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 2 Fluoro 4 Hydroxybenzaldehyde and Analogous Structures

Strategies for Introducing Halogen Substituents onto Benzaldehyde (B42025) Scaffolds

The precise installation of halogen atoms on a benzaldehyde scaffold is a critical aspect of synthesizing complex molecules like 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde. The electronic properties of the existing substituents on the aromatic ring heavily influence the regiochemical outcome of halogenation reactions.

Direct Halogenation Approaches (Bromination, Fluorination)

Direct halogenation is a common method for introducing bromine or chlorine atoms onto an aromatic ring. In the context of synthesizing the target molecule, the bromination of a pre-existing 2-fluoro-4-hydroxybenzaldehyde (B1296990) scaffold is a plausible route. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine and aldehyde groups are deactivating and meta-directing. This interplay of directing effects can be exploited to achieve the desired substitution pattern.

For instance, the bromination of 4-hydroxybenzaldehyde (B117250) can be achieved using bromine in solvents like chloroform (B151607) or carbon tetrachloride. The hydroxyl group directs the incoming bromine atoms to the ortho positions (positions 3 and 5), leading to the formation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551). However, the aldehyde group is susceptible to oxidation by bromine, which can lead to the formation of the corresponding carboxylic acid as a byproduct. Careful control of reaction conditions is therefore crucial.

Direct electrophilic fluorination of a 3,5-dibromo-4-hydroxybenzaldehyde precursor is challenging due to the low reactivity of the electron-deficient ring and the high reactivity of electrophilic fluorinating agents, such as F2 gas. More modern reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can be employed, often in the presence of a Lewis acid catalyst, to achieve electrophilic fluorination. However, the regioselectivity of such reactions on a highly substituted ring would need careful optimization.

Table 1: Examples of Direct Halogenation of Benzaldehyde Derivatives

Starting MaterialReagents and ConditionsProductYield
4-HydroxybenzaldehydeBr2, CHCl3 or CCl4, 0–25°C3,5-Dibromo-4-hydroxybenzaldehydeModerate to Good
2-BromophenolMgCl2, Et3N, Paraformaldehyde, THF, Reflux3-Bromosalicylaldehyde80-81% orgsyn.org
4-FluorobenzaldehydeN-bromosuccinimide, Acid solution, 30-100°C2-Bromo-4-fluorobenzaldehyde78-88% google.com

This table presents data for analogous structures to illustrate the principles of direct halogenation.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) provides an alternative strategy for introducing a fluorine atom onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. In a potential synthesis of this compound, an SNAr reaction could be envisioned on a precursor containing a suitable leaving group (such as a nitro or chloro group) at the 2-position.

The presence of the electron-withdrawing aldehyde group and the two bromine atoms would activate the ring towards nucleophilic attack. A fluoride (B91410) source, such as potassium fluoride or cesium fluoride, could then be used to displace the leaving group. The efficiency of SNAr reactions is often enhanced in polar aprotic solvents like DMF or DMSO and at elevated temperatures. The success of this approach would depend on the availability of the appropriately substituted precursor.

Regioselective Synthesis via Protected Intermediates

To overcome challenges with regioselectivity in direct halogenation or other substitution reactions, the use of protecting groups is a powerful strategy. A protecting group can temporarily block a reactive site, directing subsequent reactions to other positions on the aromatic ring.

A patented method for the synthesis of 2-fluoro-4-hydroxybenzaldehyde illustrates this principle effectively. google.com The synthesis starts with 3-fluorophenol. The hydroxyl group is first protected, for example, as an isopropoxy group. This protected intermediate is then subjected to bromination. The directing effects of the fluoro and isopropoxy groups guide the bromine atom to the desired position. Subsequently, a Grignard reagent is formed from the bromo-intermediate, which then reacts with dimethylformamide (DMF) to introduce the aldehyde group. Finally, deprotection of the hydroxyl group yields the target 2-fluoro-4-hydroxybenzaldehyde. google.com This multi-step approach allows for precise control over the substitution pattern.

A similar strategy could be envisioned for the synthesis of this compound, where a protected 2-fluorophenol (B130384) is first dibrominated and then formylated, followed by deprotection.

Functional Group Interconversions Leading to the Aldehyde Moiety

The aldehyde group in this compound can be introduced at various points in the synthetic sequence through functional group interconversions.

Oxidation of Corresponding Aromatic Alcohols

A common method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl (B1604629) alcohols. If a (3,5-dibromo-2-fluoro-4-hydroxyphenyl)methanol intermediate could be synthesized, it could then be oxidized to the desired aldehyde.

Various oxidizing agents can be employed for this transformation, ranging from classic chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods. For instance, metal-free photochemical oxidation using Eosin Y as a photocatalyst and molecular oxygen as the oxidant provides a green and efficient alternative. organic-chemistry.org Other methods include the use of ferric nitrate (B79036) or polymer-supported palladium catalysts in the presence of air. frontiersin.orgresearchgate.net The choice of oxidant would depend on the compatibility with the other functional groups present on the aromatic ring to avoid over-oxidation to the carboxylic acid or other side reactions.

Table 2: Selected Methods for the Oxidation of Benzyl Alcohols to Benzaldehydes

Oxidizing SystemSubstrate ScopeKey Advantages
Eosin Y, Blue LED, O2Primary and secondary benzyl alcoholsMetal-free, green, mild conditions, good functional group tolerance organic-chemistry.org
Fe(NO3)3·9H2OBenzylic alcoholsHigh conversion and selectivity, can be performed in air frontiersin.org
Polymer-supported Pd catalyst, Air, WaterSubstituted benzylic alcoholsHigh selectivity, catalyst can be recycled, environmentally friendly solvent researchgate.net
Hydrogen Peroxide, Sodium Molybdate catalystBenzyl alcoholInexpensive and green oxidant, byproduct is water lakeland.edu

This table provides an overview of different oxidation methods applicable to benzyl alcohols.

Formylation Reactions (e.g., utilizing Grignard reagents or dimethylformamide)

Formylation reactions are a direct way to introduce an aldehyde group onto an aromatic ring. Several named reactions are available for this purpose.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.comjk-sci.com The electron-rich aromatic substrate attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis yields the aryl aldehyde. jk-sci.com For a substrate like 3,5-dibromo-2-fluorophenol (B7965206), the hydroxyl group would activate the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a plausible route to the target aldehyde.

Another effective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and triethylamine . mdma.chorgsyn.org This method is known for its high regioselectivity for the position ortho to the hydroxyl group. orgsyn.org For a 3,5-dibromo-2-fluorophenol starting material, this reaction could potentially introduce the formyl group at the 6-position. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) under reflux conditions. mdma.ch

Finally, as mentioned in the context of protected intermediates, the reaction of a Grignard reagent with dimethylformamide (DMF) is a classic and reliable method for aldehyde synthesis. google.com This approach would involve the initial formation of an aryl magnesium halide from a corresponding aryl bromide, which is then quenched with DMF to form an intermediate that hydrolyzes to the aldehyde. This strategy is particularly useful when direct formylation methods are not regioselective or are incompatible with other functional groups.

Table 3: Comparison of Formylation Methods for Phenolic Compounds

MethodReagentsTypical SubstratesKey Features
Vilsmeier-HaackDMF, POCl3 (or SOCl2)Electron-rich aromatics (e.g., phenols, anilines)Mild and efficient for activated rings ijpcbs.comajrconline.org
MgCl2/Et3N/ParaformaldehydeMgCl2, Et3N, ParaformaldehydePhenols, NaphtholsHigh regioselectivity for ortho-formylation mdma.chorgsyn.org
Grignard ReactionAryl-MgBr, DMFAryl halidesRequires formation of Grignard reagent, good for specific placement of the aldehyde group google.com

Multi-Step Synthesis Pathways from Readily Available Precursors

The synthesis of these target compounds involves multi-step pathways starting from readily available chemical precursors. The strategies differ based on the presence of the fluorine substituent.

Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from p-Cresol (B1678582):

A common and industrially relevant precursor for 3,5-dibromo-4-hydroxybenzaldehyde is p-cresol. The synthesis involves a sequence of bromination reactions followed by hydrolysis. google.comgoogle.com The process begins with the nuclear bromination of p-cresol to form 2,6-dibromo-p-cresol. This intermediate then undergoes side-chain bromination to yield 4-hydroxy-3,5-dibromobenzal bromide. The final step is the hydrolysis of this benzal bromide derivative to afford the desired 3,5-dibromo-4-hydroxybenzaldehyde. google.com A detailed pathway described in a patent involves a two-stage bromination of p-cresol in the presence of o-dichlorobenzene as a solvent. google.com The initial low-temperature bromination is followed by a high-temperature bromination step, and then hydrolysis to yield the final product. google.com

Plausible Synthetic Pathway for this compound:

For the synthesis of the fluorinated target molecule, this compound, a plausible multi-step pathway starts with 3-fluorophenol. A patented method outlines the synthesis of the key intermediate, 2-fluoro-4-hydroxybenzaldehyde, from this precursor. google.com The synthesis begins with the protection of the hydroxyl group of 3-fluorophenol, for instance, as an isopropoxy group. google.com The resulting 1-fluoro-3-isopropoxybenzene (B1363519) is then brominated to introduce a bromine atom, leading to 1-bromo-2-fluoro-4-isopropoxybenzene. google.com This is followed by a Grignard reagent exchange and subsequent reaction with dimethylformamide (DMF) to form the aldehyde, 2-fluoro-4-isopropoxybenzaldehyde. google.com The final step in the formation of the precursor is the deprotection of the hydroxyl group. google.com

The subsequent step, the selective dibromination of 2-fluoro-4-hydroxybenzaldehyde at the 3 and 5 positions, presents a significant chemical challenge. The directing effects of the hydroxyl, fluoro, and aldehyde groups on the aromatic ring must be carefully considered to achieve the desired regioselectivity. The hydroxyl group is a strong activating ortho-, para-director, the fluorine atom is a deactivating ortho-, para-director, and the aldehyde group is a deactivating meta-director. This complex interplay of electronic effects can lead to a mixture of brominated products. The direct bromination of similarly substituted benzaldehydes can be complicated by the oxidation of the aldehyde group by bromine. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired products in these multi-step syntheses.

Optimization of 3,5-Dibromo-4-hydroxybenzaldehyde Synthesis:

For the synthesis starting from p-cresol, several parameters have been optimized. The use of o-dichlorobenzene as a solvent is a key feature in some patented processes. google.com The bromination is carried out in two distinct temperature stages to control the reaction. A low-temperature bromination is performed at approximately 32-42°C, followed by a high-temperature bromination at 145-168°C. google.com The hydrolysis of the intermediate is then conducted at temperatures between 85-120°C. google.com These optimized conditions are reported to lead to high product yields. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from p-Cresol google.com
ParameterOptimized Value/RangeImpact on Reaction
Starting Materialp-CresolReadily available and cost-effective precursor.
Solvento-DichlorobenzeneFacilitates the reaction and temperature control.
Low-Temperature Bromination32-42°CControlled initial bromination of the aromatic ring.
High-Temperature Bromination145-168°CPromotes the side-chain bromination.
Hydrolysis Temperature85-120°CEfficient conversion of the benzal bromide to the aldehyde.

Optimization Strategies for this compound Synthesis:

The optimization of the synthesis of this compound would focus on two key stages: the formation of the 2-fluoro-4-hydroxybenzaldehyde precursor and its subsequent selective dibromination.

In the synthesis of the precursor, the choice of the protecting group for the phenolic hydroxyl is critical. An isopropyl group has been suggested as it is economical and can be removed under specific conditions. google.com The conditions for the Grignard reaction, such as temperature and the molar ratios of reactants, are also key to maximizing the yield of the aldehyde. google.com For instance, maintaining a low temperature (e.g., -10 to 0°C) during the addition of the Grignard reagent is important. google.com

For the challenging selective dibromination step, several factors would need to be carefully optimized. The choice of brominating agent is paramount; options include molecular bromine, N-bromosuccinimide (NBS), or other bromine carriers. The reaction solvent can significantly influence selectivity, with options ranging from chlorinated hydrocarbons to polar aprotic solvents. The reaction temperature will need to be controlled to prevent side reactions, such as over-bromination or oxidation of the aldehyde. The use of a catalyst could also be explored to enhance the desired regioselectivity.

Table 2: Potential Optimization Parameters for the Selective Dibromination of 2-Fluoro-4-hydroxybenzaldehyde
ParameterVariables to ConsiderPotential Impact
Brominating AgentMolecular Bromine, N-Bromosuccinimide (NBS), Dibromoisocyanuric acidInfluences reactivity and selectivity; can help avoid oxidation of the aldehyde.
SolventDichloromethane, Acetonitrile, Acetic AcidAffects the solubility of reactants and can influence the regiochemical outcome.
TemperatureLow to ambient temperaturesControl of reaction rate and minimization of side products.
CatalystLewis acids, Brønsted acidsMay enhance the rate and selectivity of the desired 3,5-dibromination.
StoichiometrySlight excess of brominating agentEnsuring complete dibromination without significant over-bromination.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aldehydic proton, the hydroxyl proton, and the lone aromatic proton.

The aldehydic proton (-CHO) would appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The hydroxyl proton (-OH) would also be a singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally expected between δ 5.0-8.0 ppm.

The aromatic proton (at C6) would appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). Its precise shift would be influenced by the cumulative electronic effects of the adjacent bromine and aldehyde groups.

¹³C NMR: The carbon NMR spectrum would account for all seven carbon atoms in the molecule, with their chemical shifts dictated by their local electronic environment.

The carbonyl carbon (C=O) would be the most downfield signal, typically found between δ 185-195 ppm.

The carbon atoms attached to electronegative halogens and the oxygen atom (C2, C3, C4, C5) would have their resonances in the δ 100-160 ppm range. The carbon bearing the fluorine (C2) would exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature confirming the fluorine's position.

The remaining aromatic carbons (C1, C6) would also appear in the aromatic region, with their specific shifts determined by substituent effects.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. For this compound (C₇H₃Br₂FO₂), the mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

This would result in a triplet of peaks for the molecular ion:

An [M]⁺ peak (corresponding to the presence of two ⁷⁹Br isotopes).

An [M+2]⁺ peak (one ⁷⁹Br and one ⁸¹Br), which would be the most intense.

An [M+4]⁺ peak (two ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the confirmation of the molecular formula, thereby distinguishing it from other potential isomers or impurities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)
Aldehyde (C-H)C-H stretch2800-2900 and 2700-2800
Carbonyl (C=O)C=O stretch1670-1700
Aromatic RingC=C stretch1550-1600
Carbon-FluorineC-F stretch1000-1300
Carbon-BromineC-Br stretch500-650

The strong, sharp absorption band for the carbonyl group and the broad band for the hydroxyl group in the FT-IR spectrum would be key indicators of the compound's identity.

Single Crystal X-ray Diffraction (SCXRD) Studies of this compound and its Derivatives

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. While specific SCXRD data for this compound is not available, studies on the derivative (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide offer insights into the potential structural motifs. sigmaaldrich.com

SCXRD analysis would confirm the planarity of the benzene (B151609) ring. The substituents—aldehyde, hydroxyl, fluorine, and bromine atoms—would lie nearly in the plane of the ring. Key structural parameters, such as the C-Br, C-F, C=O, and C-O bond lengths and the bond angles around the aromatic ring, would be determined with high precision. For instance, in a related dibromo-hydroxybenzaldehyde derivative, the dihedral angle between two benzene rings was found to be minimal, indicating a largely planar conformation. sigmaaldrich.com

In the solid state, molecules of this compound would be expected to engage in a network of intermolecular interactions.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the carbonyl oxygen is an effective acceptor. This would likely lead to the formation of strong O-H···O hydrogen bonds, linking molecules into chains or dimers.

Halogen Bonding: The bromine atoms, having regions of positive electrostatic potential on their outer surfaces (σ-holes), could act as halogen bond donors, interacting with Lewis basic sites such as the carbonyl oxygen or even another bromine atom on an adjacent molecule. Studies on similar compounds like 3,5-Dibromo-2-hydroxybenzaldehyde have confirmed the presence of Br···Br interactions in the crystal lattice.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure.

This optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 5-Bromo-2-Hydroxybenzaldehyde have successfully used this method to achieve a detailed understanding of their geometry. The output of such a calculation for this compound would be a set of coordinates for each atom, from which its structural parameters could be tabulated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

Parameter Value
C-C (aromatic) bond lengths ~1.39 - 1.41 Å
C-Br bond lengths ~1.89 - 1.91 Å
C-F bond length ~1.35 - 1.37 Å
C-O (hydroxyl) bond length ~1.36 - 1.38 Å
C=O (aldehyde) bond length ~1.21 - 1.23 Å

Note: The data in this table is illustrative and based on typical values for similar structures. It is not the result of actual calculations for this compound.

Quantum Chemical Descriptors and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

The electronic properties and reactivity of a molecule can be elucidated through the analysis of quantum chemical descriptors derived from DFT calculations. Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests a more reactive molecule. From the HOMO and LUMO energies, other important descriptors such as chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will behave in chemical reactions.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Illustrative)

Descriptor Definition Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -2.0 eV
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.5 eV
Chemical Potential (µ) (EHOMO + ELUMO) / 2 ~ -4.25 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2 ~ 2.25 eV

Note: The data in this table is illustrative and based on general expectations for a molecule with this structure. It is not the result of actual calculations.

Molecular Docking and Simulation Studies of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a small molecule might interact with a biological target, such as a protein receptor.

For this compound, a molecular docking study would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For example, the hydroxyl and aldehyde groups could act as hydrogen bond donors and acceptors, respectively. Molecular dynamics simulations could then be used to study the stability of these interactions over time.

Conformational Analysis and Potential Energy Surfaces

While aromatic rings are generally planar, the substituents can have different orientations. Conformational analysis of this compound would involve studying the rotation around the single bonds, particularly the C-C bond connecting the aldehyde group to the phenyl ring and the C-O bond of the hydroxyl group.

Solvent Effects and Adsorption Phenomena in Heterogeneous Catalysis

The behavior of a molecule can be significantly influenced by its environment. Computational studies can model the effect of different solvents on the properties of this compound. Solvation models can be used to calculate properties in the presence of a solvent, which can be compared to gas-phase calculations to understand the solvent's impact. Studies on the closely related 3,5-Dibromo-4-hydroxybenzaldehyde (B181551) have explored its solubility in various solvents, demonstrating the importance of solute-solvent interactions.

In the context of heterogeneous catalysis, computational methods can be used to study the adsorption of the molecule onto a catalyst surface. These calculations would help to understand the mechanism of a catalytic reaction by identifying the most likely adsorption sites and orientations, and by calculating the energy barriers for reaction steps.

Chemical Reactivity and Synthetic Transformations

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 3,5-dibromo-2-fluoro-4-hydroxybenzaldehyde is substituted with both activating and deactivating groups, which influence the rate and position of further electrophilic aromatic substitution (EAS). The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. Conversely, the aldehyde (-CHO) and the halogen atoms (-Br, -F) are deactivating groups. The halogens are ortho-, para-directing, while the aldehyde is a meta-director.

Given the substitution pattern, the positions ortho and para to the powerful hydroxyl activating group are already occupied by bromine atoms and the aldehyde group, respectively. The remaining open position for substitution is C6. The directing effects of the substituents on the aromatic ring are summarized in the table below.

SubstituentPositionActivating/DeactivatingOrtho/Meta/Para Director
-OHC4Strongly ActivatingOrtho, Para
-CHOC1Strongly DeactivatingMeta
-BrC3, C5DeactivatingOrtho, Para
-FC2DeactivatingOrtho, Para

Due to the strong deactivating effect of the aldehyde group and the steric hindrance from the adjacent bromine and fluorine atoms, further electrophilic aromatic substitution on the ring is generally disfavored. However, under forcing conditions, substitution at the C6 position might be possible, influenced primarily by the ortho-directing effect of the hydroxyl group.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Group

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity is a cornerstone of many synthetic transformations. In this compound, the aldehyde group readily undergoes nucleophilic addition reactions.

A prime example is the formation of cyanohydrins through the addition of a cyanide ion. Similarly, Grignard reagents and organolithium compounds can add to the carbonyl group to form secondary alcohols after an aqueous workup. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be readily deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can participate in a variety of reactions, including ether and ester formation.

Etherification: The phenoxide can react with alkyl halides in a Williamson ether synthesis to yield the corresponding ether. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 3,5-dibromo-2-fluoro-4-methoxybenzaldehyde.

Esterification: The phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the compound with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The two bromine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds. The differential reactivity of the C-Br bonds could potentially allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester. By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve regioselective coupling at either the C3 or C5 position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. Similar to the Suzuki coupling, selectivity could be a key consideration in the reaction design.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. This provides a direct route to aryl-substituted acetylenes. The general conditions for these reactions are outlined below.

Cross-Coupling ReactionReactantsCatalyst/ConditionsProduct Type
Suzuki-MiyauraAryl Boronic Acid/EsterPd Catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl Compound
HeckAlkenePd Catalyst (e.g., Pd(OAc)₂), BaseSubstituted Alkene
SonogashiraTerminal AlkynePd Catalyst, Cu(I) co-catalyst, BaseAryl Alkyne

Derivatization for Specialized Research Applications

The aldehyde functionality of this compound is a versatile platform for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The condensation of the aldehyde group with primary amines yields Schiff bases (imines), while reaction with hydrazines or hydrazides forms hydrazones. These reactions typically proceed under mild acidic or basic catalysis.

Schiff bases are synthesized by reacting this compound with a primary amine, often with azeotropic removal of water. Similarly, hydrazones are formed by condensation with hydrazine (B178648) or its derivatives. These derivatives are important intermediates and have been studied for their biological activities.

Chalcones: These are α,β-unsaturated ketones that can be synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). In this case, this compound would react with an appropriate acetophenone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.

Curcuminoid Analogues: Curcuminoids are characterized by two aromatic rings linked by a seven-carbon chain with a β-diketone moiety. The synthesis of symmetric curcuminoid analogues can be achieved by the reaction of this compound with a β-diketone like acetylacetone (B45752) in the presence of a suitable catalyst and dehydrating agent.

The general reaction schemes for these transformations are well-established in organic synthesis.

Ligand Synthesis for Metal Coordination Chemistry

The chemical architecture of this compound, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it an excellent precursor for the synthesis of various ligands, particularly Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a wide array of metal ions. sci-hub.senih.gov The reactivity of substituted salicylaldehydes in forming metal complexes is well-documented, providing a strong basis for understanding the coordination chemistry of the title compound. nih.govnih.govniscpr.res.in

The primary route to ligand synthesis involves the condensation reaction between the aldehyde functional group of this compound and the primary amino group of a suitable amine or hydrazine derivative. This reaction, typically carried out in a suitable solvent like ethanol, leads to the formation of a Schiff base containing an imine (-C=N-) bond. acs.org The resulting Schiff base ligand possesses multiple coordination sites, primarily the azomethine nitrogen and the phenolic oxygen, which can chelate to a metal center.

Substituted salicylaldehydes are known to coordinate with metal ions primarily in a bidentate fashion through their carbonyl and deprotonated phenolato oxygen atoms. nih.gov Metal complexes of Schiff bases derived from substituted salicylaldehydes, including those with halogen substituents, have been extensively synthesized and characterized. mdpi.comnih.gov For instance, mononuclear copper(II), nickel(II), zinc(II), and cobalt(II) complexes of Schiff base ligands derived from 3,5-dibromosalicylaldehyde (B1199182) have been successfully synthesized and their structures determined by single-crystal X-ray analysis. nih.gov These studies reveal that the metal centers can adopt various coordination geometries, such as square-planar or distorted tetrahedral, depending on the metal ion and the specific ligand structure. nih.gov

The electronic properties of the substituents on the salicylaldehyde (B1680747) ring significantly influence the stability and properties of the resulting metal complexes. The presence of electron-withdrawing bromine and fluorine atoms in this compound is expected to enhance the acidity of the phenolic proton and influence the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the corresponding metal complexes.

Table 1: Examples of Metal Complexes with Schiff Bases Derived from Substituted Salicylaldehydes

Metal Ion Ligand Type Coordination Geometry Reference
Palladium(II) Bidentate (O,O'-) Square Planar nih.gov
Zinc(II) Bidentate Not specified nih.gov
Copper(II) Bidentate Not specified niscpr.res.in
Nickel(II) Bidentate Not specified mdpi.com

Reactions for Incorporating Radioisotopes (e.g., Fluorine-18)

The incorporation of the positron-emitting radioisotope Fluorine-18 (¹⁸F) into molecules is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. acs.orgnih.gov The structure of this compound presents both opportunities and challenges for the introduction of ¹⁸F.

A primary strategy for ¹⁸F-labeling of aromatic compounds is through nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net This typically requires an electron-deficient aromatic ring and a good leaving group. In this compound, the existing fluorine atom could potentially be displaced by [¹⁸F]fluoride. However, the success of this direct labeling approach would depend on the activation of the aromatic ring towards nucleophilic attack. The presence of the aldehyde group and the two bromine atoms, which are electron-withdrawing, could facilitate this reaction.

Alternatively, one of the bromine atoms could serve as a leaving group for radiofluorination. The conversion of an aryl bromide to an aryl fluoride (B91410) is a known transformation in radiochemistry, often mediated by transition metals.

Another viable approach for the ¹⁸F-labeling of this compound is through the use of a prosthetic group. nih.govnih.gov This indirect labeling method involves the initial preparation of a small ¹⁸F-labeled molecule (the prosthetic group), which is then conjugated to the target molecule. For instance, an ¹⁸F-labeled benzaldehyde derivative could be synthesized and then used in subsequent reactions. The aldehyde functionality of this compound could be reacted with an ¹⁸F-labeled amine or hydrazine to form a radiolabeled Schiff base.

Table 2: Potential Strategies for ¹⁸F-Radiolabeling of this compound Derivatives

Labeling Strategy Description Key Considerations Reference
Nucleophilic Aromatic Substitution (SₙAr) Direct displacement of the existing fluorine or a bromine atom with [¹⁸F]fluoride. Ring activation, leaving group ability. researchgate.net
Prosthetic Group Labeling Conjugation of a pre-labeled ¹⁸F-prosthetic group to the molecule. Synthesis of the prosthetic group, conjugation efficiency. nih.govnih.gov

Advanced Applications in Organic Synthesis and Materials Science Academic Context

Role as a Versatile Synthetic Intermediate and Chemical Building Block

There is no specific information in the reviewed literature detailing the use of 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde as a synthetic intermediate. Generally, substituted benzaldehydes are valuable precursors in organic synthesis. For instance, compounds like 3,5-Dibromo-2-hydroxybenzaldehyde and 3-Fluoro-4-hydroxybenzaldehyde serve as building blocks for pharmaceuticals, dyes, and other complex organic molecules. nbinno.comresearchgate.netossila.comnih.gov The aldehyde functional group readily participates in reactions such as condensation, oxidation, and the formation of Schiff bases, while the halogen and hydroxyl groups on the aromatic ring allow for further functionalization. However, specific reaction schemes, yields, or derivative compounds originating from this compound are not documented.

Development of Functionalized Organic Molecules for Chemical Probes

No studies were found that describe the development or use of this compound in the creation of chemical probes. Research on related molecules, such as 3,5-Dibromo-2,4-dihydroxybenzaldehyde, has shown their utility in synthesizing "caged compounds" for biological studies, where a molecule's activity is masked until released by a specific stimulus like light. This demonstrates a potential application area for highly functionalized benzaldehydes, but no such research has been published specifically for this compound.

Investigation of Catalytic Performance of Derived Compounds in Organic Reactions

The catalytic performance of compounds derived from this compound has not been investigated in the available literature. Derivatives of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) are known to form metal complexes that can act as catalysts in various organic reactions. researchgate.net The specific combination of two bromine atoms and a fluorine atom on the benzaldehyde (B42025) ring could theoretically influence the electronic properties and steric hindrance of any derived catalyst, but no empirical data or research is available to confirm this.

Exploitation in the Creation of Advanced Materials (e.g., solvatochromic dyes)

There is no documented exploitation of this compound in the creation of advanced materials such as solvatochromic dyes or specialized polymers. While some halogenated benzaldehydes are used as precursors for materials with unique optical or electronic properties, no such applications have been reported for this specific compound. nbinno.com

Studies in Environmental Remediation: Photocatalytic Degradation

Specific studies on the photocatalytic degradation of this compound are absent from the scientific literature. Research in the field of environmental remediation has focused on the degradation of broader classes of halogenated organic pollutants. magtech.com.cnresearchgate.net

No information is available on the degradation pathways or intermediate profiles for the photocatalytic breakdown of this compound. General studies on chlorinated and fluorinated aromatic compounds suggest that degradation typically proceeds through the generation of hydroxyl radicals, leading to dehalogenation and cleavage of the aromatic ring. researchgate.netresearchgate.net However, the specific pathway for a molecule with both bromine and fluorine substituents has not been elucidated.

The specific influence of the 3,5-dibromo-2-fluoro-4-hydroxy substituent pattern on degradation efficiency is unknown. Research on other halogenated compounds indicates that the type, number, and position of halogen atoms significantly affect degradation rates. The carbon-fluorine bond is exceptionally strong, which can make degradation more difficult, while carbon-bromine bonds are weaker and more susceptible to cleavage. mdpi.comnih.gov The interplay of these different halogens on a single molecule in a photocatalytic system has not been specifically studied for this compound.

Mechanistic Studies on Chemical Inhibition Phenomena

Corrosion Inhibition:

Research on other halogen-substituted benzaldehyde derivatives has shown that they can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (such as oxygen in the hydroxyl and aldehyde groups) and the vacant d-orbitals of the metal. The presence of the aromatic ring can also contribute to adsorption through π-electron interactions with the metal surface.

For halogenated benzaldehydes, the inhibition efficiency has been observed to follow the order of Br > Cl > F. nih.gov This suggests that the larger atomic radius and higher polarizability of bromine contribute to a more effective inhibitor film. Therefore, the two bromine atoms in this compound would be expected to play a significant role in its potential corrosion inhibition capabilities. The molecule would likely act as a mixed-type inhibitor, suppressing both anodic and cathodic reactions by blocking the active sites on the metal surface.

Table 1: Potential Corrosion Inhibition Mechanisms of this compound

Inhibition MechanismDescription
Adsorption The molecule adheres to the metal surface, forming a protective barrier against corrosive agents.
Chemisorption The oxygen atoms of the hydroxyl and aldehyde groups, along with the bromine and fluorine atoms, can form coordinate bonds with the metal's vacant d-orbitals.
Physisorption Electrostatic interactions occur between the molecule and the charged metal surface.
Mixed-Type Inhibition The compound is expected to inhibit both the anodic metal dissolution and the cathodic hydrogen evolution reactions.

Enzyme Inhibition:

Substituted benzaldehydes are a known class of enzyme inhibitors, with their activity depending on the nature and position of the substituents on the benzene (B151609) ring. The aldehyde group itself can be reactive towards nucleophilic residues in the active site of an enzyme.

The inhibitory mechanism of 4-hydroxybenzaldehyde (B117250) derivatives has been studied, revealing competitive inhibition for enzymes like GABA transaminase. researchgate.net This suggests that the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site. The structural similarity to the substrate, along with the electronic properties conferred by the substituents, are crucial for this interaction.

In the case of this compound, the hydroxyl group, bromine atoms, and fluorine atom would modulate the electronic environment of the benzaldehyde moiety, potentially enhancing its binding affinity to a target enzyme. The halogen atoms can form halogen bonds with acceptor groups in the enzyme's active site, further stabilizing the enzyme-inhibitor complex. The fluorine atom, in particular, due to its high electronegativity, can significantly alter the acidity of the neighboring hydroxyl group and the reactivity of the aldehyde.

Derivatives of benzaldehyde have also been investigated as inhibitors for enzymes like tyrosinase and aldehyde dehydrogenase. acs.orgnih.gov The inhibition can be reversible or irreversible, and the mechanism is often mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Table 2: Potential Enzyme Inhibition Mechanisms of this compound

Inhibition MechanismDescription
Competitive Inhibition The molecule competes with the substrate for binding to the active site of the enzyme.
Non-competitive Inhibition The molecule binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.
Mixed-Type Inhibition The molecule can bind to both the free enzyme and the enzyme-substrate complex.
Halogen Bonding The bromine and fluorine atoms may form stabilizing interactions with amino acid residues in the enzyme's active site.

It is important to reiterate that these mechanistic discussions are based on the known behavior of structurally related compounds. Detailed experimental and computational studies are necessary to fully elucidate the specific mechanisms of corrosion and enzyme inhibition for this compound.

Q & A

Q. Q1. What are the optimal synthetic routes for 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde, and how do reaction conditions influence yield?

A1. The compound can be synthesized via regioselective halogenation and formylation. For example:

  • Step 1 : Start with 4-hydroxybenzaldehyde. Introduce fluorine at position 2 using electrophilic fluorination (e.g., Selectfluor® in acidic media).
  • Step 2 : Brominate positions 3 and 5 using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination.
  • Key Variables : Solvent polarity (e.g., DMF vs. acetic acid) and temperature significantly affect regioselectivity and yield. Prolonged reflux may degrade the aldehyde group, necessitating inert atmospheres and monitored reaction times .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

A2.

  • NMR :
    • 19F NMR^{19}\text{F NMR} identifies fluorine environment (δ ~ -110 to -150 ppm for aromatic F).
    • 1H NMR^{1}\text{H NMR} distinguishes hydroxyl (δ ~10-12 ppm, exchangeable) and aldehyde protons (δ ~9.5-10.5 ppm).
  • IR : Confirm hydroxyl (broad ~3200–3600 cm1^{-1}) and aldehyde (sharp ~1700 cm1^{-1}) groups.
  • MS (HRMS) : Exact mass confirms molecular formula (C7_7H3_3Br2_2FO2_2; [M+H]+^+ = 312.81). Isotopic patterns from Br atoms (1:2:1 ratio) validate purity .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve conflicting reports on the compound’s hydrogen-bonding network?

A3. Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS programs can determine precise bond angles and hydrogen-bonding motifs. For example:

  • Prepare crystals via slow evaporation in ethanol/water.
  • Refine data with SHELXL-2018/3 to model Br/F positional disorders.
  • Analyze O–H⋯O/F interactions to clarify intermolecular stabilization. Contradictions in literature often arise from solvent-dependent polymorphism; SCXRD under varied crystallization conditions resolves these .

Q. Q4. What computational methods predict the compound’s reactivity in cross-coupling reactions?

A4. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., aldehyde vs. Br for Suzuki-Miyaura coupling).
  • Transition States : Simulate energy barriers for bromine displacement by Pd catalysts. Compare with experimental yields to validate computational models .

Q. Q5. How do steric and electronic effects influence regioselectivity in derivatization reactions?

A5.

  • Steric Effects : Bulky substituents at positions 2 (F) and 4 (OH) hinder nucleophilic attacks at adjacent positions.
  • Electronic Effects : Electron-withdrawing Br and F groups activate the aldehyde toward nucleophilic addition but deactivate the ring toward electrophilic substitution.
  • Experimental Design : Use competitive reactions with model substrates (e.g., 3,5-dibromo-4-hydroxybenzaldehyde vs. fluorinated analogs) to isolate steric/electronic contributions .

Q. Q6. How to address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer)?

A6.

  • Standardization : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and MIC protocols (CLSI guidelines for antimicrobial assays).
  • Mechanistic Studies : Combine SAR (Structure-Activity Relationship) with transcriptomics to identify off-target effects. For example, hydroxyl group methylation may enhance membrane permeability but reduce hydrogen-bonding interactions with target proteins .

Q. Q7. What strategies stabilize the aldehyde group during prolonged storage or harsh reactions?

A7.

  • Protection : Convert the aldehyde to an acetal (e.g., ethylene glycol under acid catalysis) before bromination/fluorination.
  • Storage : Store under argon at -20°C with desiccants (silica gel). Avoid light exposure to prevent radical degradation pathways .

Methodological Challenges

Q. Q8. How to optimize HPLC conditions for separating this compound from by-products?

A8.

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 20–80% B over 30 min.
  • Detection : UV at 254 nm (Br/F absorption bands). Validate with spiked samples to confirm resolution of di-brominated vs. mono-brominated impurities .

Q. Q9. How to interpret conflicting mass spectrometry data (e.g., unexpected adducts or fragmentation)?

A9.

  • Adducts : Sodium ([M+Na]+^+) and potassium ([M+K]+^+) adducts are common in ESI-MS. Use ammonium formate buffers to suppress alkali metal adducts.
  • Fragmentation : Compare with in silico tools (e.g., CFM-ID) to predict fragments. For example, loss of HBr (m/z = 80/82) confirms bromine presence .

Data Interpretation

Q. Q10. How to reconcile contradictory solubility data in polar vs. non-polar solvents?

A10.

  • Solubility Tests : Use shake-flask method with saturated solutions in DMSO, ethanol, and hexane. Centrifuge and quantify via UV-Vis.
  • Explanation : The hydroxyl and aldehyde groups enhance solubility in polar solvents (logP ~1.2), while bromine atoms increase hydrophobicity. Contradictions arise from incomplete equilibration or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.